
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine is a chemical compound that belongs to the class of morpholine derivatives. This compound is characterized by the presence of a bromophenyl group and a phenylethyl group attached to the morpholine ring. Morpholine derivatives are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine typically involves the reaction of 4-bromobenzaldehyde with 2-phenylethylamine to form an imine intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amine. The final step involves the cyclization of the amine with ethylene oxide to form the morpholine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Corresponding oxides or ketones.
Reduction: Reduced amine derivatives.
Substitution: Substituted morpholine derivatives with various functional groups.
Applications De Recherche Scientifique
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of (2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine involves its interaction with specific molecular targets and pathways. The bromophenyl group may facilitate binding to target proteins or enzymes, while the morpholine ring can enhance the compound’s stability and bioavailability. The phenylethyl group may contribute to the compound’s lipophilicity, allowing it to cross cell membranes and exert its effects within cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (2r)-2-(4-Chlorophenyl)-4-(2-phenylethyl)morpholine
- (2r)-2-(4-Fluorophenyl)-4-(2-phenylethyl)morpholine
- (2r)-2-(4-Methylphenyl)-4-(2-phenylethyl)morpholine
Uniqueness
(2r)-2-(4-Bromophenyl)-4-(2-phenylethyl)morpholine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and interactions with biological targets. The bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity to specific proteins or enzymes. Additionally, the combination of the bromophenyl and phenylethyl groups provides a distinct structural framework that can be exploited in the design of novel compounds with desired properties.
Propriétés
Numéro CAS |
920802-44-4 |
|---|---|
Formule moléculaire |
C18H20BrNO |
Poids moléculaire |
346.3 g/mol |
Nom IUPAC |
(2R)-2-(4-bromophenyl)-4-(2-phenylethyl)morpholine |
InChI |
InChI=1S/C18H20BrNO/c19-17-8-6-16(7-9-17)18-14-20(12-13-21-18)11-10-15-4-2-1-3-5-15/h1-9,18H,10-14H2/t18-/m0/s1 |
Clé InChI |
CAJBUAPGXWAZRG-SFHVURJKSA-N |
SMILES isomérique |
C1CO[C@@H](CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
SMILES canonique |
C1COC(CN1CCC2=CC=CC=C2)C3=CC=C(C=C3)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


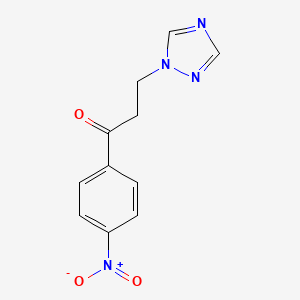
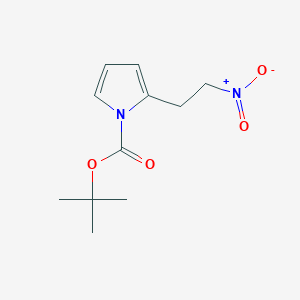

![1,4-Bis(3,5-diphenylcyclohexyl)furo[3,4-c]furan-3,6-dione](/img/structure/B14180401.png)
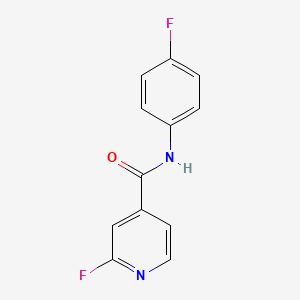
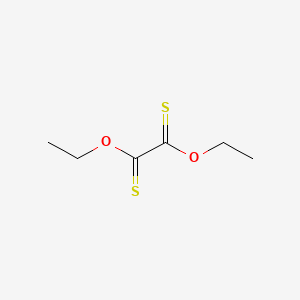
![[2-(Heptan-2-yl)phenoxy]acetic acid](/img/structure/B14180413.png)
![3-[2-[di(propan-2-yl)amino]ethyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B14180420.png)
![Methyl 3-[(2-phenylethyl)amino]but-2-enoate](/img/structure/B14180440.png)

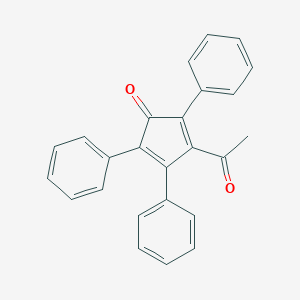
![N~1~,N~3~,N~6~-Tris[3-(octadecyloxy)propyl]hexane-1,3,6-tricarboxamide](/img/structure/B14180458.png)
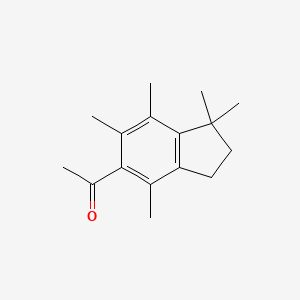
![6-({[2-(Methylsulfanyl)ethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14180473.png)
